6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 4th position of the benzenesulfonyl group, and a methyl group at the 3rd position of the benzenesulfonyl group. Chromen-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, including the introduction of the bromine, fluorine, and methyl groups. One common synthetic route involves the following steps:
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using a suitable sulfonyl chloride, such as 4-fluoro-3-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Fluorination and Methylation: The fluorine and methyl groups are introduced through selective fluorination and methylation reactions, respectively, using appropriate reagents and catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe to investigate biological pathways and molecular targets, including enzyme inhibition and receptor binding studies.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces or within cells, modulating signal transduction pathways and cellular responses.
DNA Intercalation: It may intercalate into DNA strands, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-bromo-3-(4-chloro-3-methylbenzenesulfonyl)-2H-chromen-2-one: This compound has a chlorine atom instead of a fluorine atom, which may result in different biological activities and chemical reactivity.
6-bromo-3-(4-fluoro-3-ethylbenzenesulfonyl)-2H-chromen-2-one: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and interactions.
6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-4-one: The position of the chromenone core can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFO4S/c1-9-6-12(3-4-13(9)18)23(20,21)15-8-10-7-11(17)2-5-14(10)22-16(15)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPXGXBUVBESPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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